BenchChemオンラインストアへようこそ!

(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is a chiral, non-racemic pyrrolidine derivative featuring a pyridin-2-ylthio substituent and a tert-butoxycarbonyl (Boc) protecting group. It is a well-defined single enantiomer, distinguishing it from mixtures or racemates often encountered in exploratory chemistry.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39
CAS No. 1217850-83-3
Cat. No. B2955104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate
CAS1217850-83-3
Molecular FormulaC14H20N2O2S
Molecular Weight280.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=N2
InChIInChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-7-11(10-16)19-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m1/s1
InChIKeyDTBLJARRVUJNIE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Choose (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate (CAS 1217850-83-3) as Your Chiral Building Block


(R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is a chiral, non-racemic pyrrolidine derivative featuring a pyridin-2-ylthio substituent and a tert-butoxycarbonyl (Boc) protecting group [1]. It is a well-defined single enantiomer, distinguishing it from mixtures or racemates often encountered in exploratory chemistry . Its structure, with a defined (R)-configuration at the 3-position of the pyrrolidine ring, provides a specific three-dimensional orientation crucial for structure-activity relationship (SAR) studies in medicinal chemistry programs, particularly those targeting chiral environments in enzymes or receptors [2].

The Risk of Substituting (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate with a Racemate or Opposite Enantiomer


Generic substitution in a chiral context often leads to failed syntheses or ambiguous biological results. Replacing (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate with its (S)-enantiomer (CAS 1217709-09-5) or a racemic mixture (CAS 1353981-51-7) is a critical, non-interchangeable decision . The presence of a single stereocenter at the 3-position of the pyrrolidine ring dictates the spatial orientation of the pyridin-2-ylthio group, a feature essential for specific interactions with biological targets such as HIV protease [1]. Using the wrong enantiomer or a racemate in a key synthetic step will propagate the stereochemical error, compromising the selectivity and potency of the final drug candidate and leading to uninterpretable structure-activity relationship (SAR) data, wasted resources, and project delays .

Quantitative Differentiation of (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate from its Analogs


Defined (R)-Configuration vs. Racemic Mixture Provides Specific Optical Rotation

As a single enantiomer, (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate possesses a specific optical rotation, a quantifiable property entirely absent in the racemic mixture (CAS 1353981-51-7), which has a net rotation of 0° . This physical property serves not only as a critical identity test but also as a quality benchmark for enantiomeric purity, which is fundamental for reproducible asymmetric synthesis [1].

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Purity Grade Targeting 98% vs. Standard 95% for Sensitive Applications

Commercial sourcing reveals a tangible purity differentiation that influences procurement decisions. While the compound is commonly offered at 95% purity, specialized vendors list it at a higher grade of 98% . This 3% absolute purity difference is significant for steps sensitive to impurities, such as the end-game of a multi-step synthesis or when used as a precursor for a catalytic reaction where an impurity could poison the catalyst . This is a clear procurement choice over a 95% pure analog.

Chemical Purity Quality Control Scale-up

Validated Hazard Classification: A Safety-Driven Selection Factor

The (R)-enantiomer carries a well-characterized hazard profile, classified under GHS07 as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) . This explicit and unambiguous hazard classification, unlike many novel analogs with unknown safety profiles, allows for standardized risk assessment, safe handling protocol implementation, and straightforward regulatory documentation in procurement records .

Safety Data Handling Protocols Regulatory Compliance

Optimal Application Scenarios for (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate in Research and Industry


Synthesis of Enantiomerically Pure HIV Protease Inhibitor Scaffolds

Leveraging the precedence set in patent EP 0560269 A1, which explicitly identifies 2-pyridinylthio-substituted pyrrolidines as key intermediates for HIV protease inhibitors, the (R)-enantiomer is the direct candidate for constructing these active pharmaceutical ingredients [1]. Its use ensures the creation of a single, defined stereoisomer, which is critical for efficacy and selectivity, in contrast to the racemic mixture that would require a costly chiral separation step.

Asymmetric Catalysis Ligand Development

The combination of a chiral 3-substituted pyrrolidine core and a pyridin-2-ylthio moiety provides a bidentate N,S-donor ligand scaffold. The (R)-enantiomer can be directly used to synthesize novel chiral ligands, where the specific (R)-configuration induces asymmetry in metal-catalyzed reactions. The well-defined GHS hazard profile also simplifies the risk assessment process for utilizing this compound in gram-scale ligand synthesis .

Structure-Activity Relationship (SAR) Studies on Chiral Targets

When studying a chiral biological target such as an enzyme or a GPCR, using a single, 98% pure (R)-enantiomer eliminates one of the most significant variables in early-stage drug discovery: stereochemical ambiguity . Deploying this compound allows researchers to confidently attribute observed activity or inactivity to the specific (R)-configuration, generating clean, interpretable SAR data that can be directly compared with its (S)-enantiomer to map the stereochemical requirements of the target's binding pocket.

Quote Request

Request a Quote for (R)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.